molecular formula C9H9ClFNO2 B14857377 Ethyl 5-chloro-4-fluoropyridine-2-acetate

Ethyl 5-chloro-4-fluoropyridine-2-acetate

Cat. No.: B14857377
M. Wt: 217.62 g/mol
InChI Key: XEVGLHROBDXXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-4-fluoropyridine-2-acetate is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine and chlorine atoms in the aromatic ring imparts distinct characteristics to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including Ethyl 5-chloro-4-fluoropyridine-2-acetate, often involves selective fluorination and chlorination reactions. One common method is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a diazonium salt, followed by its decomposition in the presence of a fluoride source to introduce the fluorine atom . The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-4-fluoropyridine-2-acetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.

    Reduction Products: Reduction can yield pyridine derivatives with reduced functional groups.

Scientific Research Applications

Ethyl 5-chloro-4-fluoropyridine-2-acetate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-4-fluoropyridine-2-acetate involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoropyridine: Similar in structure but lacks the ester group.

    4-Fluoropyridine: Contains only the fluorine atom without chlorine or ester groups.

    5-Chloro-2-pyridinecarboxylic acid: Similar but with a carboxylic acid group instead of an ester.

Uniqueness

Ethyl 5-chloro-4-fluoropyridine-2-acetate is unique due to the combination of fluorine, chlorine, and ester functional groups, which impart distinct reactivity and properties. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

IUPAC Name

ethyl 2-(5-chloro-4-fluoropyridin-2-yl)acetate

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)4-6-3-8(11)7(10)5-12-6/h3,5H,2,4H2,1H3

InChI Key

XEVGLHROBDXXGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=N1)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.